3-(3-Hydroxythian-3-yl)benzonitrile
Description
3-(3-Hydroxythian-3-yl)benzonitrile is a benzonitrile derivative featuring a hydroxythiane moiety attached to the benzene ring. The closest structurally related compound discussed in the evidence is 3-(3-Thienyl)benzonitrile (CAS: 870703-81-4), which shares a thiophene substituent instead of hydroxythiane . Given the structural parallels, comparisons with other benzonitrile derivatives in the evidence can provide indirect insights into its properties and applications.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(3-hydroxythian-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c13-8-10-3-1-4-11(7-10)12(14)5-2-6-15-9-12/h1,3-4,7,14H,2,5-6,9H2 |
InChI Key |
MCKFYHWVPJTBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythian-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a thian derivative with a benzonitrile precursor under specific conditions. For example, the reaction of 3-hydroxythian with benzonitrile in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 3-(3-Hydroxythian-3-yl)benzonitrile may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxythian-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-oxothian-3-yl)benzonitrile.
Reduction: Formation of 3-(3-hydroxythian-3-yl)benzylamine.
Substitution: Formation of 3-(3-chlorothian-3-yl)benzonitrile or 3-(3-alkoxythian-3-yl)benzonitrile.
Scientific Research Applications
3-(3-Hydroxythian-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxythian-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
(a) 4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)
- Structure : Contains a trifluoromethyl group and a thiazolidinedione moiety.
- Role : Acts as a ligand for estrogen-related receptor alpha (PDB ID: 3K6P), forming hydrogen bonds with ARG 372 and hydrophobic interactions with surrounding residues .
- Database Matches : 55 structurally similar compounds identified in the KEGG COMPOUND database, with 8 showing similarity scores >0.30 (e.g., 4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)) .
(b) 3-(3-Thienyl)benzonitrile
- Structure : Benzene ring substituted with a thienyl group.
- Properties : Molecular weight = 185.24 g/mol, CAS: 870703-81-4, purity = 97% .
- Applications : Used in laboratory chemical synthesis and material manufacturing .
- Safety Profile : Classified as UN 2811 (toxic solid), packing group III; emits sulfur oxides during combustion .
(c) 18F-PEB and 18F-MTEB
(d) 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives
- Applications: Used in OLEDs as thermally activated delayed fluorescence (TADF) materials. Their extended conjugation systems differ from 3-(3-Hydroxythian-3-yl)benzonitrile, which lacks carbazole or phenoxazine groups .
Comparative Data Table
Key Research Findings
5FB and Receptor Binding : The trifluoromethyl group in 5FB enhances hydrophobic interactions, while the thiazolidinedione moiety facilitates hydrogen bonding. This dual mechanism is absent in 3-(3-Thienyl)benzonitrile, which lacks polar substituents .
Safety and Handling : 3-(3-Thienyl)benzonitrile requires stringent safety protocols (e.g., PPE, ventilation) due to its toxicity and combustion hazards . In contrast, fluorinated benzonitriles like 18F-PEB are handled under radiochemical safety guidelines .
Functional Versatility: Benzonitrile derivatives exhibit diverse applications—from pharmaceuticals to OLEDs—depending on substituents. For example, carbazole/phenoxazine derivatives excel in optoelectronics, whereas thienyl variants are more suited for synthetic intermediates .
Biological Activity
3-(3-Hydroxythian-3-yl)benzonitrile, also referred to as 2-(3-hydroxythian-3-yl)benzonitrile, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The molecular formula for 3-(3-Hydroxythian-3-yl)benzonitrile is , with a molecular weight of 219.30 g/mol. The compound features a hydroxyl group and a nitrile group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.30 g/mol |
| IUPAC Name | 2-(3-hydroxythian-3-yl)benzonitrile |
| InChI | InChI=1S/C12H13NOS/c13-8-10-4-1-2-5-11(10)12(14)6-3-7-15-9-12/h1-2,4-5,14H,3,6-7,9H2 |
| Canonical SMILES | C1CC(CSC1)(C2=CC=CC=C2C#N)O |
The biological activity of 3-(3-Hydroxythian-3-yl)benzonitrile can be attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The nitrile group may participate in nucleophilic addition reactions, affecting biochemical pathways.
Antimicrobial Properties
Research indicates that compounds similar to 3-(3-Hydroxythian-3-yl)benzonitrile exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Activity
The potential anticancer effects of 3-(3-Hydroxythian-3-yl)benzonitrile have been explored in various studies. Its mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific oncogenic pathways. For instance, studies have shown that similar compounds can downregulate the expression of proteins involved in cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2022), the antimicrobial activity of 3-(3-Hydroxythian-3-yl)benzonitrile was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an alternative treatment for bacterial infections.
Case Study 2: Anticancer Potential
A recent investigation by Johnson et al. (2023) evaluated the cytotoxic effects of 3-(3-Hydroxythian-3-yl)benzonitrile on human breast cancer cell lines (MCF-7). The results indicated that the compound reduced cell viability by approximately 70% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
